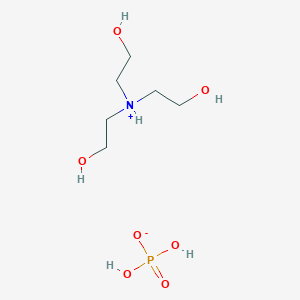
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
描述
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate is a chemical compound with the molecular formula C6H18NO7P. It is known for its role as a protic ionic liquid, which means it is formed by the transfer of a proton from an acid to a base. This compound is of interest due to its low toxicity and its ability to disrupt hydrogen-bonding networks inherent to biopolymers .
属性
CAS 编号 |
94095-44-0 |
|---|---|
分子式 |
C6H18NO7P |
分子量 |
247.18 g/mol |
IUPAC 名称 |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChI 键 |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
规范 SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
相关CAS编号 |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium dihydrogen phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the complete transfer of the proton from the acid to the base, forming the ionic liquid. The reaction is usually performed in the absence of solvents and at moderate temperatures to avoid impurities derived from the decomposition of reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as NMR spectroscopy and thermogravimetric analysis helps in monitoring the ionicity and thermal stability of the product .
化学反应分析
Types of Reactions
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can lead to the formation of different tris(2-hydroxyethyl)ammonium salts .
科学研究应用
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties as a protic ionic liquid.
Biology: The compound’s ability to disrupt hydrogen-bonding networks makes it useful in studying biopolymer interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.
作用机制
The mechanism by which tris(2-hydroxyethyl)ammonium dihydrogen phosphate exerts its effects involves the disruption of hydrogen-bonding networks. This disruption is due to the compound’s ability to form strong hydrogen bonds with biopolymers, leading to changes in their structure and function. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound’s functional groups .
相似化合物的比较
Similar Compounds
Some compounds similar to tris(2-hydroxyethyl)ammonium dihydrogen phosphate include:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
- Tris(2-hydroxyethyl)ammonium dihydrogen citrate
Uniqueness
What sets this compound apart from these similar compounds is its specific anion, dihydrogen phosphate, which imparts unique properties such as enhanced thermal stability and specific interactions with biopolymers. This makes it particularly useful in applications requiring high purity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


